molecular formula C10H17N3O B13272808 [(3-Methyl-1H-pyrazol-4-yl)methyl](oxolan-2-ylmethyl)amine

[(3-Methyl-1H-pyrazol-4-yl)methyl](oxolan-2-ylmethyl)amine

Cat. No.: B13272808
M. Wt: 195.26 g/mol
InChI Key: PTLQRNQKQYURMM-UHFFFAOYSA-N
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Description

(3-Methyl-1H-pyrazol-4-yl)methylamine is a compound that features a pyrazole ring and an oxolane (tetrahydrofuran) ring connected via a methylamine linker. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key structural motifs in various biologically active compounds .

Preparation Methods

The synthesis of (3-Methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with oxolan-2-ylmethylamine under suitable conditions. One common method involves the use of a reductive amination reaction, where the aldehyde group of the pyrazole derivative reacts with the amine group of oxolan-2-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(3-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

Scientific Research Applications

(3-Methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

(3-Methyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:

The uniqueness of (3-Methyl-1H-pyrazol-4-yl)methylamine lies in its dual-ring structure, combining the properties of both pyrazole and oxolane rings, which can lead to unique reactivity and biological activity profiles.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C10H17N3O/c1-8-9(6-12-13-8)5-11-7-10-3-2-4-14-10/h6,10-11H,2-5,7H2,1H3,(H,12,13)

InChI Key

PTLQRNQKQYURMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNCC2CCCO2

Origin of Product

United States

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